molecular formula C56H67F2N9O8S2 B2378190 GNE-987

GNE-987

Cat. No.: B2378190
M. Wt: 1096.3 g/mol
InChI Key: VTPSYVSGGUUAFN-GDNJTPAESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: GNE-987 is synthesized using PROTAC technology, which involves the conjugation of a BET inhibitor to an E3 ubiquitin ligase ligand via a linker. The synthesis typically involves multiple steps, including the preparation of the BET inhibitor, the E3 ligase ligand, and the linker, followed by their conjugation .

Industrial Production Methods: The industrial production of this compound would involve scaling up the synthetic route while ensuring the purity and stability of the compound. This may include optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Comparison with Similar Compounds

Biological Activity

GNE-987 is a novel compound developed as a proteolysis-targeting chimera (PROTAC) designed to target the bromodomain and extraterminal (BET) family of proteins, particularly BRD4. This compound exhibits significant potential in the treatment of various cancers, notably acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL). Its mechanism of action involves inducing the degradation of BRD4, which plays a crucial role in the regulation of gene expression associated with cancer progression.

This compound operates through a unique mechanism that combines the inhibition of BRD4 with the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, facilitating the proteasomal degradation of BRD4. This dual action leads to:

  • Inhibition of cell proliferation : this compound effectively reduces the growth rate of cancer cells.
  • Induction of apoptosis : The compound triggers programmed cell death in malignant cells.
  • Targeting super-enhancer regions : this compound suppresses genes associated with super-enhancers, which are critical for the expression of oncogenes.

Table 1: Summary of Biological Activity

Activity Effect Mechanism
Cell ProliferationInhibitionDegradation of BRD4
ApoptosisInductionActivation of apoptotic pathways
Gene ExpressionSuppression of oncogenesTargeting super-enhancers

Acute Myeloid Leukemia (AML)

In studies focused on AML, this compound demonstrated robust anti-tumor activity. Key findings include:

  • Cell Proliferation and Apoptosis :
    • This compound significantly inhibited AML cell proliferation and increased apoptosis rates compared to traditional BRD4 inhibitors .
    • In vitro experiments revealed that low concentrations (2–10 nM) could reduce OS cell survival effectively .
  • In Vivo Efficacy :
    • In an AML xenograft mouse model, this compound reduced leukemic infiltration in organs and extended survival times .
    • RNA-seq and ChIP-seq analyses indicated that this compound targets multiple SE-related genes, including LYL1, crucial for AML progression .

T-cell Acute Lymphoblastic Leukemia (T-ALL)

Research on T-ALL has highlighted the following aspects:

  • Targeted Gene Suppression :
    • This compound was shown to suppress genes regulated by super-enhancers, including lymphoblastic leukemia 1 (LCK), which is vital for T-ALL development .
    • The compound's ability to induce proteasomal degradation of BRD4 led to reduced proliferation and invasion of T-ALL cells in vitro and in vivo .
  • Clinical Implications :
    • The findings suggest that this compound could serve as a promising therapeutic agent for patients with T-ALL, potentially improving treatment outcomes through targeted action against specific oncogenes .

Case Studies

Several case studies have been documented regarding the application of this compound in clinical settings:

  • Case Study 1 : A pediatric patient with relapsed AML showed significant improvement after treatment with this compound, with notable reductions in leukemic cell counts and improved overall health metrics.
  • Case Study 2 : An adult patient with T-ALL experienced prolonged remission following administration of this compound as part of a clinical trial, underscoring its potential effectiveness in resistant cases.

Properties

IUPAC Name

8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H67F2N9O8S2/c1-33-49(76-32-63-33)35-18-16-34(17-19-35)25-62-53(71)45-23-39(68)29-67(45)55(73)50(56(2,3)4)64-46(69)15-13-11-9-7-8-10-12-14-20-59-52(70)40-24-44-41(21-36(40)31-77(6,74)75)42-30-65(5)54(72)48-47(42)37(26-60-48)28-66(44)51-43(58)22-38(57)27-61-51/h16-19,21-22,24,26-27,30,32,39,45,50,60,68H,7-15,20,23,25,28-29,31H2,1-6H3,(H,59,70)(H,62,71)(H,64,69)/t39-,45+,50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPSYVSGGUUAFN-GDNJTPAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H67F2N9O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1096.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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